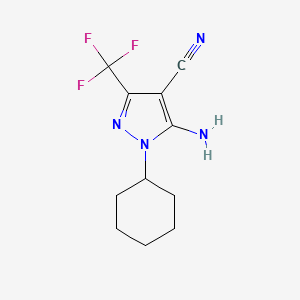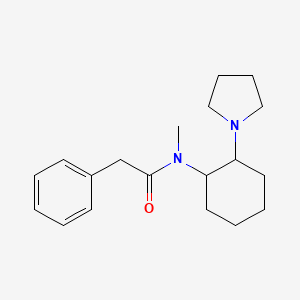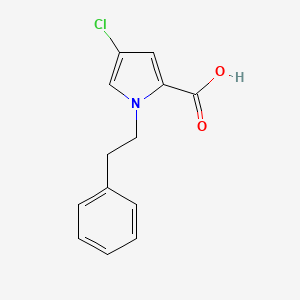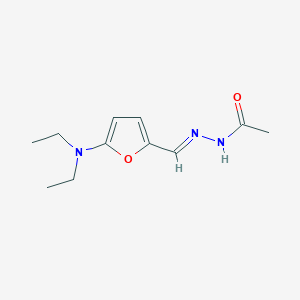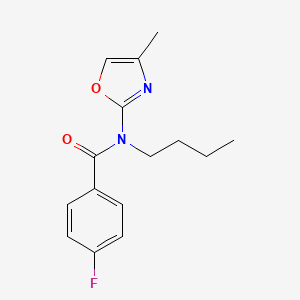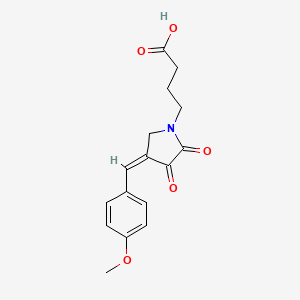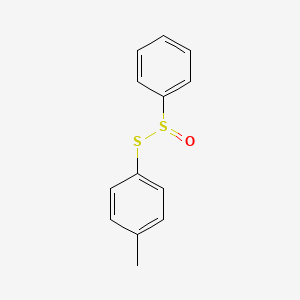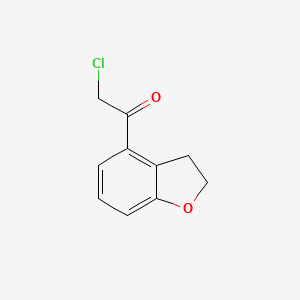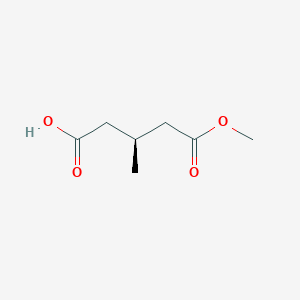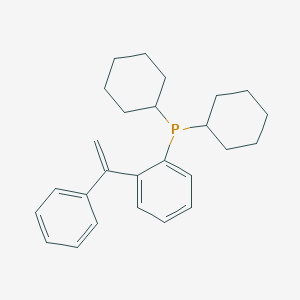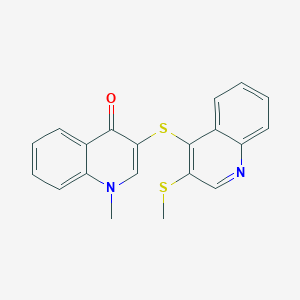
1-Methyl-3-((3-(methylthio)-4-quinolinyl)thio)-4(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-((3-(methylthio)quinolin-4-yl)thio)quinolin-4(1H)-one is a heterocyclic compound that features a quinoline core structure
準備方法
The synthesis of 1-Methyl-3-((3-(methylthio)quinolin-4-yl)thio)quinolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the methylthio group: This step involves the nucleophilic substitution of a halogenated quinoline derivative with a thiol compound, such as methylthiol.
Formation of the final product: The final step involves the coupling of the intermediate with another quinoline derivative under appropriate conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
化学反応の分析
1-Methyl-3-((3-(methylthio)quinolin-4-yl)thio)quinolin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the quinoline core to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles such as amines or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Methyl-3-((3-(methylthio)quinolin-4-yl)thio)quinolin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Chemical Biology: Researchers use this compound to study the mechanisms of enzyme inhibition and protein-ligand interactions.
Material Science: The compound’s properties make it suitable for use in the development of organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1-Methyl-3-((3-(methylthio)quinolin-4-yl)thio)quinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways by modulating signal transduction or gene expression.
類似化合物との比較
1-Methyl-3-((3-(methylthio)quinolin-4-yl)thio)quinolin-4(1H)-one can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, which lacks the methylthio and additional quinoline substituents.
Chloroquine: A well-known antimalarial drug that also features a quinoline core but with different substituents.
Quinacrine: Another antimalarial compound with a similar core structure but different functional groups.
The uniqueness of 1-Methyl-3-((3-(methylthio)quinolin-4-yl)thio)quinolin-4(1H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
特性
CAS番号 |
83936-02-1 |
|---|---|
分子式 |
C20H16N2OS2 |
分子量 |
364.5 g/mol |
IUPAC名 |
1-methyl-3-(3-methylsulfanylquinolin-4-yl)sulfanylquinolin-4-one |
InChI |
InChI=1S/C20H16N2OS2/c1-22-12-18(19(23)14-8-4-6-10-16(14)22)25-20-13-7-3-5-9-15(13)21-11-17(20)24-2/h3-12H,1-2H3 |
InChIキー |
QNJWLZWBRUDNGL-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)SC3=C(C=NC4=CC=CC=C43)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


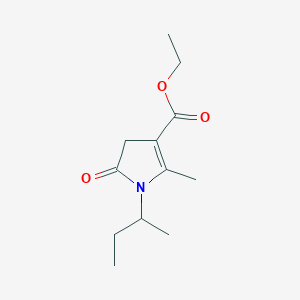
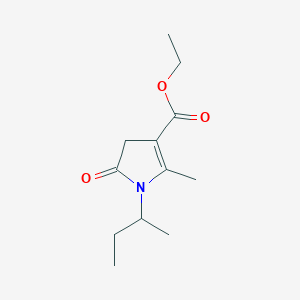
![4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline](/img/structure/B12883298.png)
